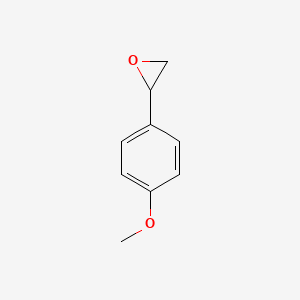
2-(Hydroxymethylene)cyclohexan-1-one
Übersicht
Beschreibung
2-(Hydroxymethylene)cyclohexan-1-one is an organic compound with the molecular formula C7H10O2. It is a cyclic ketone with a hydroxymethylene group attached to the second carbon of the cyclohexanone ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroformylation of Cyclohexanone: This method involves the reaction of cyclohexanone with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction conditions typically include high pressure and temperature to facilitate the formation of the hydroxymethylene group.
Reductive Amination: Another synthetic route involves the reductive amination of cyclohexanone with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride. This method produces this compound as the major product.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydroformylation reactors equipped with advanced catalyst systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of cyclohexanol derivatives.
Substitution: The hydroxymethylene group can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid and its esters.
Reduction: Cyclohexanol and its derivatives.
Substitution: Functionalized cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethylene)cyclohexan-1-one has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the production of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the manufacturing of polymers, resins, and other industrial chemicals.
Wirkmechanismus
2-(Hydroxymethylene)cyclohexan-1-one is similar to other cyclic ketones and hydroxymethylene derivatives, such as cyclohexanone and 2-hydroxymethylcyclohexanone. its unique structure and reactivity set it apart from these compounds. The presence of the hydroxymethylene group enhances its reactivity and versatility in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone
2-Hydroxymethylcyclohexanone
2-Hydroxymethylcyclohexanol
Eigenschaften
CAS-Nummer |
823-45-0 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
(2E)-2-(hydroxymethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h5,8H,1-4H2/b6-5+ |
InChI-Schlüssel |
ORTWDKQPXZLPCA-AATRIKPKSA-N |
SMILES |
C1CCC(=O)C(=CO)C1 |
Isomerische SMILES |
C1CCC(=O)/C(=C/O)/C1 |
Kanonische SMILES |
C1CCC(=O)C(=CO)C1 |
Key on ui other cas no. |
823-45-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1607127.png)



![6-Methylimidazo[2,1-b]thiazole](/img/structure/B1607133.png)


